4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol

Lipophilicity LogP Drug-likeness

In lead optimization, cyclopentane homologues can exhibit excessive LogD (~0.91) causing metabolic instability. 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol (CAS 1423028-41-4) provides a direct replacement that lowers LogD by ~0.45 units while preserving HBD functionality. • LogD₇.₄ ~0.46 vs. 0.91 for cyclopentane analog - improved metabolic stability & solubility • Zero rotatable bonds, rigid spirocyclic framework - low entropic penalty for fragment-based screening & structure-based design • Free hydroxyl handle for on-DNA diversification via esterification, carbamate formation, or Mitsunobu chemistry • Reliable supply with ≥95% purity, sealed in dry at 2-8°C, global shipping at ambient

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 1423028-41-4
Cat. No. B1433037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol
CAS1423028-41-4
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(C3C2OCC3)O
InChIInChI=1S/C9H14O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8,10H,1-5H2
InChIKeyLRQQASQAUCLTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol: Spirocyclic Oxetane-Alcohol Building Block


4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol (CAS 1423028-41-4) is a spirocyclic oxetane-containing secondary alcohol that combines a bicyclo[3.2.0]heptane framework with a cyclobutane ring [1]. With a molecular formula of C₉H₁₄O₂ (MW 154.21), zero rotatable bonds, and a computed LogP of approximately 0.46, this compound is primarily employed as a three-dimensional building block in medicinal chemistry to modulate lipophilicity, hydrogen-bonding capacity, and conformational rigidity [1][2].

Three-dimensional spirocyclic oxetane-alcohol building block for medicinal chemistry
Modulates lipophilicity and hydrogen-bonding capacity in lead optimization
Conformationally rigid scaffold with zero rotatable bonds for fragment-based design

Why 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol Cannot Be Interchanged with Analogs


The cyclobutyl alcohol scaffold occupies a narrow property space that is highly sensitive to even small structural variations. Replacing the cyclobutane ring with a cyclopentane increases LogP by approximately 0.45 units (from 0.46 to 0.91), while swapping the hydroxyl group for a primary amine shifts LogD₇.₄ by more than 2 log units (from 0.46 to –2.00) and increases polar surface area from 29.46 Ų to 35.25 Ų [1][2]. Conversion to the corresponding ketone eliminates hydrogen-bond-donor capacity entirely . These property differences directly affect solubility, permeability, target binding, and metabolic stability, making simple interchange of in-class compounds a high-risk approach in lead optimization or chemical biology campaigns [3].

Ring Size Mismatch
Cyclopentane homolog raises LogP by ~0.45 units, potentially altering solubility and permeability profiles compared to the cyclobutyl target.
Lipophilicity-driven property shifts may affect lead series SAR.
Functional Group Swap
Ketone analog lacks H-bond donor capacity; primary amine analog drastically lowers LogD₇.₄ and increases polar surface area, shifting target engagement and membrane penetration.
HBD/HBA and PSA changes may alter binding mode and permeability.
Conformational Flexibility
Non-spirocyclic or flexible-chain analogs introduce extra rotatable bonds, increasing entropic penalty upon binding and potentially reducing selectivity.
Rigidity advantage is lost with flexible replacements.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Reduction vs. Cyclopentane Homolog

Compared to its direct spirocyclic homolog bearing a cyclopentane ring (4‑Oxaspiro[bicyclo[3.2.0]heptane‑6,1'‑cyclopentane]‑7‑ol, CAS 1423032‑49‑8), the cyclobutane-containing target compound exhibits a reduction in both LogP and LogD₇.₄ of approximately 0.44‑0.45 log units [1][2]. This lower lipophilicity translates into higher aqueous solubility and potentially reduced off‑target binding, consistent with the class‑level trend that oxetane‑containing scaffolds reduce LogD relative to larger‑ring analogs [3].

Lipophilicity vs. Cyclopentane
Reported
ΔLogP ≈ –0.44
ΔLogD₇.₄ ≈ –0.44
Supports lower-lipophilicity lead optimization
Computed values (JChem); compare cyclobutyl vs. cyclopentyl homolog
Lipophilicity LogP Drug-likeness Bioisostere

Hydrogen-Bond-Donor Profile vs. Ketone and Amine Analogs

The secondary alcohol group of the target compound provides one hydrogen‑bond donor (HBD) and two hydrogen‑bond acceptors (HBA), yielding a balanced HBD/HBA profile. In contrast, the corresponding ketone (4‑oxaspiro[bicyclo[3.2.0]heptane‑6,1'‑cyclobutane]‑7‑one, CAS 1423026‑67‑8) has zero HBDs, while the primary amine analog (4‑oxaspiro[bicyclo[3.2.0]heptane‑6,1'‑cyclobutane]‑7‑amine, CAS 1424386‑32‑2) has one HBD but a significantly higher polar surface area (PSA = 35.25 Ų vs. 29.46 Ų for the target) and a dramatically lower LogD₇.₄ (–2.00 vs. 0.46) [1][2]. The alcohol thus occupies an intermediate property window that is often desirable for oral bioavailability, balancing solubility and passive permeability.

H-Bond Profile vs. Analogs
Reported
HBD: 1 vs. ketone 0
PSA: 29.5 vs. amine 35.3 Ų
LogD₇.₄: 0.46 vs. amine –2.00
Balanced HBD/PSA profile may support oral bioavailability
Computed properties; intermediate polarity window
Hydrogen bonding Permeability Solubility Drug design

Conformational Rigidity from Zero Rotatable Bonds

Both the target compound and its cyclopentane homolog possess zero rotatable bonds, a direct consequence of their spirocyclic architecture [1][2]. In contrast, non‑spirocyclic analogs containing the same functional groups (e.g., chain alcohols or monocyclic alcohols) typically have one or more rotatable bonds, leading to greater conformational flexibility and a higher entropic penalty upon target binding. The spirocyclic oxetane scaffold restricts the spatial orientation of the hydroxyl group and the oxetane oxygen, pre‑organizing the molecule for specific interactions [3]. This rigidification can translate into improved binding affinity and selectivity profiles in fragment‑based or structure‑based drug design.

Conformational Rigidity
Class-level
Rotatable bonds: 0
May reduce binding entropy penalty in fragment-based design
Class-level inference; spirocyclic oxetane scaffold
Conformational restriction Binding entropy Selectivity Rigidification

Metabolic Stability and Solubility Gains Over Morpholine Bioisosteres

Although no target‑specific metabolic stability data are available in the public domain, the class of spirocyclic oxetanes to which this compound belongs has been systematically evaluated as morpholine bioisosteres by Wuitschik et al. (2010) [1]. In those studies, a closely related spirocyclic oxetane‑amine (termed 'homospiro‑morpholine') demonstrated a 3‑fold higher aqueous solubility than the corresponding morpholine parent (100,000 µM vs. ~33,000 µM for the neutral base) while maintaining resistance to oxidative metabolism. The oxetane unit additionally reduced intrinsic lipophilicity (Δlog P ≈ –1 to –2.5) and pKa of proximal amines [1]. These class‑level data support the hypothesis that the target compound's oxetane‑containing scaffold may offer similar solubility and metabolic stability advantages over conventional heterocyclic building blocks.

Metabolic Stability & Solubility
Class-level
Up to 3× solubility increase vs. morpholine in class studies
Class-level solubility/stability context for oxetane bioisosteres
No target-specific data; requires compound validation
Metabolic stability Aqueous solubility Oxetane bioisostere Morpholine replacement

Commercial Purity and Supply Chain Reliability

Multiple independent suppliers report a consistent purity of ≥95% for this compound, with recommended storage at 2–8 °C in sealed, dry conditions . The cyclopentane analog is also typically offered at 95% purity, but availability is more limited (e.g., Biosynth lists 3–4 week lead times for the cyclopentane analog) . The more mature supply chain and consistent quality specifications of the cyclobutyl compound reduce procurement risk for projects requiring repeated, large‑scale synthesis or long‑term screening campaigns.

Commercial Purity & Supply
Supplier data
Purity ≥95%
Multiple suppliers
Supports procurement reproducibility for screening campaigns
Verify lot-specific COA; broader availability vs. cyclopentane analog
Purity Quality control Reproducibility Procurement

Optimal Application Scenarios in Scientific and Industrial Settings


Lead Optimization: Reducing LogD While Retaining HBD Capacity

In lead series where the cyclopentane homolog exhibits excessively high LogD₇.₄ (~0.91) leading to metabolic stability or solubility concerns, the target compound (LogD₇.₄ ~0.46) offers a direct replacement that lowers lipophilicity by ~0.45 log units while preserving the hydrogen-bond-donor functionality essential for target engagement . This substitution can be implemented without altering the core spirocyclic geometry, minimizing synthetic disruption and SAR disruption .

Fragment-Based Drug Design Requiring Conformational Rigidity

With zero rotatable bonds and a rigid spirocyclic framework that pre‑organizes the hydroxyl and oxetane oxygen in fixed spatial orientations, this compound is well suited for fragment-based screening and structure‑based design where low entropic penalty upon binding is critical . The balanced HBD/HBA profile (1/2) allows the hydroxyl to serve as a key anchoring point for hinge‑region hydrogen bonds in kinase targets or for catalytic residue interactions in protease active sites .

Morpholine Bioisostere Replacement for Improved Solubility and Stability

The spirocyclic oxetane scaffold of the target compound is functionally analogous to morpholine in solubilizing ability, yet oxetane‑containing analogs have demonstrated up to 3‑fold higher aqueous solubility and resistance to oxidative metabolism in published class‑level studies . In programs where morpholine‑containing leads suffer from rapid P450‑mediated degradation, substitution with this oxetane‑alcohol scaffold may extend half‑life while maintaining favorable solubility, as documented for related spirocyclic oxetane‑amines .

DNA-Encoded Library Synthesis and Spirocyclic Library Expansion

The dense, three‑dimensional structure and synthetic versatility of 2‑oxabicyclo[3.2.0]heptane derivatives have been explicitly recognized in DNA‑encoded library (DEL) technology for expanding accessible chemical space . The target alcohol, with its free hydroxyl group, serves as a readily functionalizable handle for on‑DNA diversification via esterification, carbamate formation, or Mitsunobu chemistry, enabling the construction of novel spirocyclic screening libraries that sample underexplored regions of fragment‑ and lead‑like chemical space .

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity reduction
Moderate LogD₇.₄ (~0.46) with HBD retention
Solubility and metabolic stability assays
Fragment-based drug design
Zero rotatable bonds, rigid spirocyclic core
Binding affinity and selectivity profiling
Morpholine bioisostere replacement
Oxetane scaffold solubility class advantage
Comparative metabolic stability and solubility
DNA-encoded library (DEL) synthesis
Free hydroxyl handle for on-DNA diversification
Library construction efficiency and chemical space expansion
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